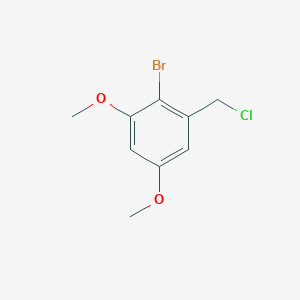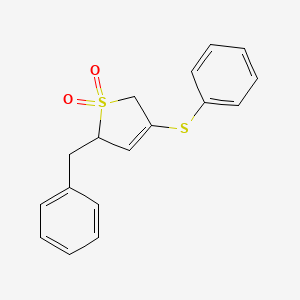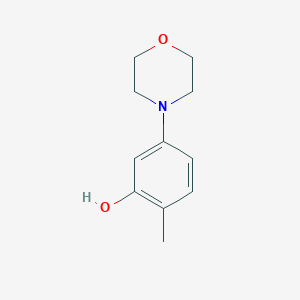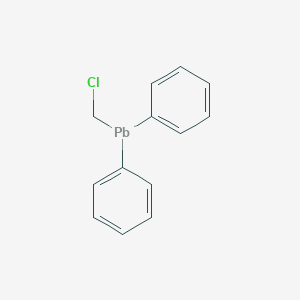![molecular formula C10H10N2O5 B14321331 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid CAS No. 106200-97-9](/img/structure/B14321331.png)
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid is an organic compound characterized by the presence of an ethoxycarbonyl group and an NNO-azoxy functional group attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the para position relative to the ester group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Diazotization: The amino group is converted to a diazonium salt by treatment with sodium nitrite and hydrochloric acid at low temperatures.
Azoxy Formation: The diazonium salt is then reacted with sodium azide to form the NNO-azoxy group.
Hydrolysis: Finally, the ester group is hydrolyzed under acidic or basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azoxy group can yield amines or hydroxylamines.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Halogenated benzoic acids.
Applications De Recherche Scientifique
4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid exerts its effects depends on its interaction with molecular targets. The azoxy group can interact with nucleophiles, while the benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrobenzoic acid: Lacks the azoxy group but has similar aromatic and carboxylic acid functionalities.
4-Aminobenzoic acid: Contains an amino group instead of the azoxy group.
4-Hydroxybenzoic acid: Features a hydroxyl group in place of the azoxy group.
Propriétés
Numéro CAS |
106200-97-9 |
|---|---|
Formule moléculaire |
C10H10N2O5 |
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
(4-carboxyphenyl)-ethoxycarbonylimino-oxidoazanium |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(15)11-12(16)8-5-3-7(4-6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
Clé InChI |
NNVHJTVWGGZKOR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N=[N+](C1=CC=C(C=C1)C(=O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




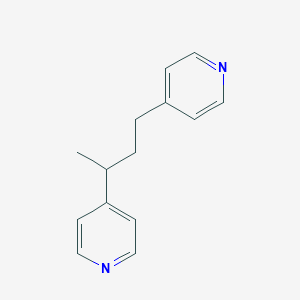
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
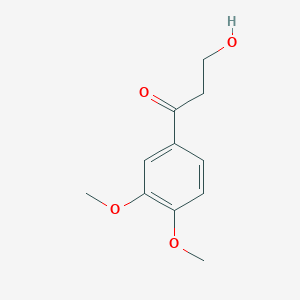
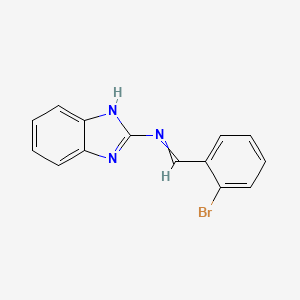
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
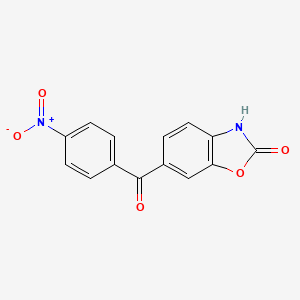
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
